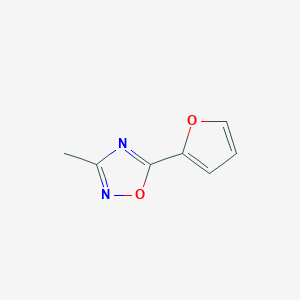

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACGDCWCPJTRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies for Oxadiazoles Relevant to 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Oxadiazoles, including the 1,2,4-isomer, are typically synthesized via cyclodehydration reactions involving acylhydrazides and carboxylic acid derivatives or hydrazones. The key synthetic approaches include:

Cyclization of Acylhydrazides with Carboxylic Acids or Their Derivatives: Acylhydrazides derived from esters or acids are reacted with carboxylic acids or acid chlorides under dehydrating conditions to form the oxadiazole ring. Phosphoryl chloride (POCl3) or acetic anhydride are common dehydrating agents used to promote ring closure.

One-Step Direct Cyclization: In some cases, direct one-step cyclization is carried out by refluxing acylhydrazides with carboxylic acids in the presence of POCl3, leading to the formation of the oxadiazole ring in a single step.

Condensation of Acylhydrazides with Aldehydes Followed by Cyclization: Acylhydrazides can be condensed with aldehydes (e.g., 5-nitro-2-furaldehyde) to form hydrazone intermediates, which upon treatment with dehydrating agents like acetic anhydride undergo cyclization to yield substituted oxadiazoles.

These strategies are adapted specifically to incorporate the furan ring at position 5 and the methyl group at position 3 of the oxadiazole scaffold.

Specific Preparation Methods for this compound

Synthesis via Acylhydrazide and Furan-2-carboxylic Acid Cyclization

One efficient method involves the reaction of an acylhydrazide intermediate with furan-2-carboxylic acid in the presence of phosphoryl chloride as a dehydrating agent. The process is typically carried out by refluxing the mixture for 1–3 hours, followed by quenching in ice water and purification steps such as column chromatography and recrystallization.

-

Preparation of acylhydrazide by reacting ethyl mandelate or similar ester with hydrazine hydrate.

Mixing the acylhydrazide with furan-2-carboxylic acid.

Addition of POCl3 and refluxing on a water bath for 1–3 hours.

Quenching the reaction mixture in crushed ice with stirring.

Extraction, drying, and purification by recrystallization (usually in ethanol).

This method yields 5-(furan-2-yl)-substituted oxadiazoles with good purity and moderate to high yields.

One-Step Direct Preparation from Carboxylic Acid and Acylhydrazide

A direct one-step synthesis involves refluxing the acylhydrazide with furan-2-carboxylic acid in the presence of POCl3 without isolating intermediates. This method is milder and more convenient, reducing the number of steps and purification processes.

Advantages: Simplifies the synthesis, reduces reaction time, and avoids isolation of intermediates.

Limitations: May result in moderate yields compared to two-step methods.

Condensation with 5-Nitro-2-furaldehyde and Cyclization

Another approach uses condensation of acylhydrazide with 5-nitro-2-furaldehyde in ethanol with glacial acetic acid as a catalyst to form hydrazone intermediates. These intermediates are then cyclized using acetic anhydride to form the nitro-furan-substituted oxadiazole derivative.

-

Condensation of acylhydrazide with 5-nitro-2-furaldehyde in 95% ethanol with acetic acid catalyst.

Isolation of hydrazone intermediate.

Treatment with acetic anhydride and reflux for 1 hour.

Quenching in ice water and purification by preparative thin-layer chromatography.

Yield: Moderate (e.g., 54% reported for nitro-furan oxadiazole).

Cyclization Using Phosphoryl Chloride (POCl3)

Phosphoryl chloride is a widely used dehydrating agent in these syntheses, facilitating the ring closure of acylhydrazides and carboxylic acids or hydrazones to form the oxadiazole ring. The reaction conditions usually involve refluxing at elevated temperatures (80–110 °C) for 1–4 hours.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step via acylhydrazide + acid chloride | Acylhydrazide, aroyl chloride, POCl3 | Reflux with POCl3, 1–3 h | Moderate to High | High purity products, well-established | Multi-step, requires acid chloride |

| One-step direct cyclization | Acylhydrazide, furan-2-carboxylic acid, POCl3 | Reflux with POCl3, 1–3 h | Moderate | Simplified procedure | Moderate yields |

| Condensation with 5-nitro-2-furaldehyde + cyclization | Acylhydrazide, 5-nitro-2-furaldehyde, acetic anhydride | Reflux in ethanol/acetic anhydride | Moderate (~54%) | Incorporation of nitro group, mild conditions | Lower yield, additional steps |

Research Findings and Spectral Characterization

The synthesized compounds, including this compound derivatives, have been characterized by infrared (IR) spectroscopy and proton nuclear magnetic resonance (^1H-NMR) analysis confirming the formation of the oxadiazole ring and substitution pattern.

Antimicrobial screening revealed that furan-substituted oxadiazoles exhibit notable antibacterial and antifungal activities, which are influenced by substituents on the phenyl or furan rings.

The presence of electronegative substituents such as chlorine or nitro groups on the aromatic ring enhances biological activity, indicating the importance of substitution pattern in the synthesis for potential pharmaceutical applications.

Summary Table of Key Synthetic Data

| Compound/Derivative | Starting Materials | Dehydrating Agent | Reaction Time | Yield (%) | Purification Method | Key Spectral Features |

|---|---|---|---|---|---|---|

| This compound | Acylhydrazide + furan-2-carboxylic acid | POCl3 | 1–3 h | Moderate | Column chromatography, recrystallization | IR: characteristic oxadiazole bands; ^1H-NMR: methyl and furan protons |

| Nitro-furan oxadiazole derivative | Acylhydrazide + 5-nitro-2-furaldehyde + acetic anhydride | Acetic anhydride | 1 h | ~54 | Preparative TLC | IR: nitro and oxadiazole bands; ^1H-NMR: hydrazone and methyl signals |

Análisis De Reacciones Químicas

Types of Reactions: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Various substituted furan derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications .

Mecanismo De Acción

The mechanism of action of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The furan-2-yl substituent distinguishes this compound from other 1,2,4-oxadiazole derivatives. Key comparisons include:

Receptor Affinity

- Muscarinic Receptor Binding: Replacement of the heteroatom in 3-methyl-1,2,4-oxadiazole with furan or oxazole reduces affinity for muscarinic receptors. For example, this compound exhibits lower binding affinity compared to non-furan analogs like 3-methyl-5-phenyl-1,2,4-oxadiazole .

Antimicrobial and Antiviral Activity

1,2,4-Triazole and 1,3,4-oxadiazole derivatives (e.g., 5-(4-bromobenzyl)-4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl-triazole) demonstrate bacteriostatic and antiviral properties, highlighting the importance of substituent choice. The furan-2-yl group may offer distinct interaction profiles due to its planar structure and oxygen lone pairs .

Actividad Biológica

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-tubercular properties, supported by data tables and findings from various studies.

Chemical Structure and Properties

The oxadiazole ring structure contributes to the compound's biological activity. The presence of the furan moiety enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. The unique electronic properties of the oxadiazole ring allow it to act as a bioisostere for various functional groups, facilitating its application in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Induces apoptosis via p53 pathway |

| HeLa | 2.41 | Apoptotic cell death | |

| HepG2 | 5.5 | Disruption of mitochondrial function |

The compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 expression in MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Case Study: Antimicrobial Efficacy

A series of oxadiazole derivatives were tested against various bacterial strains. The results are presented in Table 2.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Candida albicans | 4 |

These findings indicate that the compound possesses significant antibacterial and antifungal activities, particularly against Gram-positive bacteria .

Anti-Tubercular Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-tubercular agent.

Case Study: Efficacy Against Mycobacterium tuberculosis

Research has highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated an EC50 value of 0.072 μM against resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways through upregulation of p53 and caspase cascades.

- Inhibition of Microbial Growth : The presence of electronegative substituents enhances its interaction with bacterial membranes.

- Targeting Metabolic Pathways : In anti-tubercular applications, it interferes with key metabolic functions in Mycobacterium tuberculosis.

Q & A

Basic: What synthetic routes are commonly employed for preparing 5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole, and how are intermediates optimized for yield?

The synthesis typically involves cyclization reactions of precursors such as amidoximes or chloromethyl oxadiazole derivatives. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazole intermediates can react with furan-2-carboxylic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) to form the target compound. Optimization includes adjusting reaction time (8–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Key techniques include:

- ¹H NMR : Peaks at δ 6.4–7.2 ppm (furan protons) and δ 2.5–2.7 ppm (methyl group).

- ¹³C NMR : Signals at ~160–165 ppm (oxadiazole C=N) and ~110–150 ppm (furan carbons).

- IR : Stretching vibrations at 1610–1650 cm⁻¹ (C=N) and 3100–3150 cm⁻¹ (aromatic C–H).

Mass spectrometry (ESI-MS) confirms molecular weight with [M+H]⁺ peaks matching theoretical values. Elemental analysis (C, H, N) validates stoichiometry .

Basic: How is the anti-inflammatory activity of this compound evaluated in preliminary in vitro assays?

Standard protocols involve:

- Lipoxygenase (LOX) inhibition assays : Measuring IC₅₀ values using linoleic acid as substrate.

- Cyclooxygenase (COX-2) inhibition : ELISA-based quantification of prostaglandin E₂ in RAW 264.7 macrophages.

- Cytotoxicity screening : MTT assays on human fibroblast (e.g., L929) or monocyte (THP-1) cell lines to establish selectivity indices. Results are benchmarked against reference drugs (e.g., indomethacin) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

SAR studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the furan 5-position enhances COX-2 inhibition by 30–40%.

- Bioisosteric replacements : Replacing the methyl group with trifluoromethyl (–CF₃) improves metabolic stability.

- Molecular docking : AutoDock Vina or Schrödinger Suite simulations predict binding affinities to targets like p38α MAP kinase (PDB ID: 1OUK). Validated via correlation with in vitro IC₅₀ values .

Advanced: How does tautomerism in 1,2,4-oxadiazole derivatives impact their reactivity and biological activity?

The thiol-thione tautomerism (e.g., 5-furan-2-yl[1,3,4]oxadiazole-2-thiol ↔ 5-furan-2-yl-4H-[1,2,4]triazole-3-thione) alters:

- Electrophilicity : The thione form exhibits higher reactivity in nucleophilic substitution reactions.

- Binding modes : Thione tautomers form stronger hydrogen bonds with enzyme active sites (e.g., LOX), increasing inhibitory potency by 2–3 fold.

Tautomeric equilibria are quantified via UV-Vis (λmax shifts) and DFT calculations (B3LYP/6-311+G(d,p)) .

Advanced: What crystallographic methods reveal the solid-state interactions and stability of this compound?

Single-crystal X-ray diffraction (SC-XRD) resolves:

- Hydrogen bonding : N–H⋯N interactions between oxadiazole N atoms and adjacent molecules (distance: 2.8–3.0 Å).

- Packing motifs : π-π stacking of furan and oxadiazole rings (3.4–3.6 Å spacing) stabilizes the lattice.

Disorder analysis (PLATON) and Hirshfeld surfaces (CrystalExplorer) assess thermal motion and intermolecular forces. Data are deposited in CCDC (e.g., entry 1506092) .

Advanced: How are in vivo pharmacokinetic parameters determined for this compound in preclinical studies?

Methodology includes:

- ADME profiling : Oral administration in rodent models, followed by LC-MS/MS quantification of plasma concentrations. Key parameters:

- t₁/₂ : 4–6 hours (indicative of moderate hepatic clearance).

- Bioavailability : 40–50% due to first-pass metabolism.

- Tissue distribution : Radiolabeled (¹⁴C) compound tracking in organs. High accumulation in liver and kidneys suggests renal excretion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.